2,8-Dibromoimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,8-dibromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQRRESWXHKMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,8 Dibromoimidazo 1,2 a Pyridine and Its Derivatives
Strategies for Constructing the Imidazo[1,2-a]pyridine (B132010) Core Structure
The construction of the imidazo[1,2-a]pyridine core is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with broad applications. rsc.org Over the years, a multitude of synthetic strategies have been developed, reflecting the importance of this heterocyclic system.
Condensation Reactions
Condensation reactions represent one of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines. rsc.orgacs.org These reactions typically involve the coupling of a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound, followed by cyclization. acs.org
A foundational approach in this category is the Tschitschibabin reaction, first reported in 1925, which involves the reaction of 2-aminopyridine with an α-haloketone, such as bromoacetaldehyde, at elevated temperatures. bio-conferences.orgresearchgate.nete3s-conferences.org While initially providing modest yields, the efficiency of this method was later improved by the addition of a base like sodium hydrogen carbonate, allowing for milder reaction conditions. researchgate.net
Modern variations of this condensation strategy have focused on improving efficiency and environmental friendliness. For instance, the use of neutral alumina (B75360) as a catalyst allows for the synthesis of imidazo[1,2-a]pyridine derivatives at room temperature. researchgate.net Another innovative, catalyst- and solvent-free method involves reacting 2-aminopyridines with α-bromo/chloroketones at 60°C. bio-conferences.org Microwave-assisted synthesis has also been employed to accelerate the reaction between 2-aminopyridines and α-haloketones, significantly reducing reaction times. bio-conferences.orge3s-conferences.org
The scope of condensation reactions extends to various carbonyl compounds. Ketones are utilized in three-component approaches to yield 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org Similarly, α-halogenoesters can be condensed with 2-aminopyridine to produce monosubstituted derivatives. acs.org
A notable example is the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, where microwave irradiation facilitates a rapid and efficient preparation. bio-conferences.org The reaction between 2-aminopyridine and phenacyl bromide is a classical method for synthesizing substituted imidazo[1,2-a]pyridines, and the use of a copper silicate (B1173343) catalyst has been shown to be an efficient and reusable option for this transformation. nanobioletters.com
Multicomponent Reaction Approaches (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step. rsc.orgnih.gov Among these, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example. nih.govnih.gov This acid-catalyzed three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net
The GBB reaction offers significant molecular diversity, as a wide range of substituents can be introduced by varying the three starting components. nih.govbeilstein-journals.org For instance, scandium triflate has been effectively used as a catalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org The reaction can also be performed under metal-free conditions, for example, using perchloric acid as a catalyst. acs.org Furthermore, microwave assistance has been utilized to synthesize 2-julolidin-imidazo[1,2-a]pyridine bis-heterocycles in good to excellent yields via the GBB reaction. rsc.org
The versatility of the GBB reaction has been further expanded through its combination with other MCRs, such as the Ugi reaction, in tandem sequences to create even more complex peptidomimetic structures containing the imidazo[1,2-a]pyridine core. nih.govbeilstein-journals.org Recent advancements have also focused on the development of innovative synthetic methods, the use of novel building blocks, and the exploration of the biological activities and physical properties of the resulting compounds. beilstein-journals.org For example, a one-pot GBB reaction followed by a Suzuki coupling has been developed using a biohybrid catalyst. beilstein-journals.org
Other multicomponent strategies for synthesizing imidazo[1,2-a]pyridines include the copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org A novel, transition-metal-free, three-component reaction has also been developed for the formation of C–N, C–O, and C–S bonds from ynals, pyridin-2-amines, and alcohols or thiols. acs.org
Oxidative Coupling and Cyclization Methods
Oxidative coupling and cyclization methods provide an alternative and often more atom-economical route to the imidazo[1,2-a]pyridine core. rsc.org These reactions typically involve the formation of a key C-N bond through an oxidative process, followed by intramolecular cyclization.
One such approach involves the copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org This method is environmentally friendly and tolerates a wide range of functional groups, affording imidazo[1,2-a]pyridines in high yields under mild conditions. nih.gov Another copper-catalyzed aerobic oxidative synthesis utilizes 2-aminopyridines and acetophenones as starting materials. organic-chemistry.org
Molecular iodine has also been employed as a catalyst in oxidative cyclization reactions. For example, an environmentally friendly iodine-catalyzed protocol for the synthesis of 3-nitroimidazo-[1,2-a]pyridines involves the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, using aqueous hydrogen peroxide as the terminal oxidant. acs.org In a different approach, molecular iodine catalyzes the reaction of pyridines with oxime esters to generate reactive iminyl radicals that regioselectively couple with the pyridine (B92270) to form 2-substituted imidazo[1,2-a]pyridines. acs.org
Furthermore, a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters offers a rapid and environmentally friendly conversion to imidazo[1,2-a]pyridines. nih.gov Gold catalysis has also been utilized in a redox synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes, providing a mild and atom-economical strategy. nih.gov
Tandem Reaction Sequences
Tandem reactions, also known as cascade or domino reactions, offer an elegant and efficient strategy for the synthesis of imidazo[1,2-a]pyridines by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.org This approach minimizes waste, reduces reaction time, and often leads to an increase in molecular complexity in a single step.
A notable example involves the combination of a multicomponent reaction with a subsequent cyclization. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction can be paired with the Ugi reaction in a tandem sequence to synthesize complex peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment. beilstein-journals.org In this approach, the product of the GBB reaction, a heterocyclic acid, is used as a component in the subsequent Ugi reaction. beilstein-journals.org
Another tandem approach involves a Michael addition followed by an intramolecular cyclization. This has been utilized in the synthesis of 3-ethyl-2-phenylimidazo[1,2-a]pyridine. bio-conferences.org Similarly, a cascade reaction combining nitroolefins with 2-aminopyridines has been developed for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines. researchgate.net
The reaction between Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines at room temperature in methanol (B129727) also proceeds via a tandem mechanism to yield a variety of imidazo[1,2-a]pyridine derivatives. researchgate.net Furthermore, a copper-catalyzed domino A³-coupling reaction in aqueous micellar media provides an efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine derivatives. acs.org This reaction involves the in-situ generation of a dynamic Cu(II)/Cu(I) catalyst that facilitates a 5-exo-dig cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes. acs.org
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of imidazo[1,2-a]pyridines. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.gov The imidazo[1,2-a]pyridine scaffold offers multiple C-H bonds (at C2, C3, C5, C6, C7, and C8) that can be selectively functionalized. rsc.org
The presence of the N-1 atom in 2-arylimidazo[1,2-a]pyridines can direct metal catalysts to achieve ortho C-H functionalization of the aryl group. nih.gov Transition metal catalysis has been a major driver in the development of C-H functionalization methods, although metal-free approaches have also been successfully developed. rsc.org
For example, a copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine C-H bonds has been developed using dimethyl sulfoxide (B87167) (DMSO) as the formylation reagent and molecular oxygen as the oxidant. rsc.org An ultrasound-assisted, metal-free, and environmentally friendly method for the regioselective iodination of imidazo[1,2-a]pyridines at the C3 position has also been reported. acs.org This reaction utilizes molecular iodine and tert-butyl hydroperoxide in ethanol. acs.org
Furthermore, a metal-free approach for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine (B1214698) molecules has been demonstrated using formaldehyde (B43269) as both a solvent and a carbon source. nih.gov This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via C(sp²)H functionalization. nih.gov
Transition Metal-Catalyzed Syntheses (e.g., Copper(I)-catalyzed, Palladium(II)-catalyzed)
Transition metal catalysis plays a pivotal role in the synthesis of imidazo[1,2-a]pyridines, enabling a wide range of transformations with high efficiency and selectivity. researchgate.net Copper and palladium catalysts are among the most extensively used in this context.
Copper(I)-catalyzed syntheses are particularly prevalent. A copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines provides a facile route to imidazo[1,2-a]pyridines. organic-chemistry.org Another example is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Furthermore, a one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by a copper(I) iodide-NaHSO₄•SiO₂ combination catalyst affords imidazo[1,2-a]pyridines in high yields. organic-chemistry.org The synthesis of imidazo[1,2-a]pyridine derivatives through a domino A³-coupling reaction in aqueous micellar media is catalyzed by a Cu(II)–ascorbate system, which generates the active Cu(I) species in situ. acs.org
Palladium(II)-catalyzed reactions have also been instrumental, particularly in cross-coupling reactions to further functionalize the imidazo[1,2-a]pyridine core. For instance, Pd-catalyzed carbonylation has been employed for the introduction of a carboxamide moiety at the 6- or 8-positions of the imidazo[1,2-a]pyridine ring using a recyclable Pd catalyst. researchgate.net
Other transition metals have also found application. A gold-catalyzed redox synthesis of imidazo[1,2-a]pyridines from pyridine N-oxides and alkynes has been developed, offering a mild and atom-economical approach. nih.gov
The table below summarizes various synthetic methodologies for the imidazo[1,2-a]pyridine core, highlighting the reaction type, key reagents, and catalysts involved.
| Methodology | Key Reagents | Catalyst/Conditions | Product Type | Reference |
| Condensation | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) or Catalyst-free (heat) | Imidazo[1,2-a]pyridines | bio-conferences.orgresearchgate.net |
| Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Acid (e.g., Sc(OTf)₃, HClO₄) | 3-Aminoimidazo[1,2-a]pyridines | acs.orgbio-conferences.org |
| Oxidative Cyclization | Pyridine, Ketoxime Acetate | Copper(I) catalyst, Aerobic | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Tandem Reaction | 2-Aminopyridine, Aldehyde, Alkyne | Copper(II)–Ascorbate | Imidazo[1,2-a]pyridines | acs.org |
| C-H Functionalization | Imidazo[1,2-a]pyridine, DMSO | Copper catalyst, O₂ | 3-Formyl-imidazo[1,2-a]pyridines | rsc.org |
| Transition Metal-Catalyzed | 6- or 8-Iodo-imidazo[1,2-a]pyridine | Palladium catalyst | 6- or 8-Carboxamido-imidazo[1,2-a]pyridines | researchgate.net |
This diverse array of synthetic strategies underscores the significant research interest in imidazo[1,2-a]pyridines and provides a robust toolbox for the preparation of a wide range of derivatives, including the specifically targeted 2,8-Dibromoimidazo[1,2-a]pyridine.
Targeted Synthesis of this compound and Related Analogs
Achieving the 2,8-dibromo substitution pattern requires a multi-faceted approach, beginning with the careful selection of precursors and employing specific bromination techniques.
The imidazo[1,2-a]pyridine ring system exhibits distinct regioselectivity in electrophilic substitution reactions. The most electron-rich and sterically accessible position is C3, making it the primary site for bromination. benthamdirect.comresearchgate.netrsc.org When the C3 position is unsubstituted, electrophiles like N-bromosuccinimide (NBS) or bromine (Br₂) will preferentially react there.
To achieve substitution at the C2 and C8 positions, a strategy of blocking and directing is necessary. Direct bromination of the parent imidazo[1,2-a]pyridine is not a viable route to the 2,8-dibromo derivative due to the high reactivity of the C3 position. Therefore, the bromine atoms are typically introduced through the precursors. If a second bromination on the pre-formed imidazo[1,2-a]pyridine ring is required, it is often directed by the existing substituents and reaction conditions. For instance, analysis of the resonance structures of the imidazo[1,2-a]pyrazine (B1224502) system, a related scaffold, shows that electrophilic attack at C3 is electronically favored over C2, as it allows the six-membered ring to maintain its aromaticity in the reaction intermediate. stackexchange.com
The most effective strategy for synthesizing this compound is to construct the molecule from precursors that already contain the bromine atoms at the desired positions or are designed to direct their installation. The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org
To synthesize the target compound, the following precursor design is logical:
For the 8-bromo substituent : The synthesis must start with a 3-bromo-2-aminopyridine . The bromine atom on the pyridine ring is carried through the cyclization reaction to become the C8-bromo substituent on the final imidazo[1,2-a]pyridine core.
For the 2-bromo substituent : The α-halocarbonyl component must be appropriately substituted. A common precursor for the C2 position is an α-bromo ketone (phenacyl bromide derivative). nanobioletters.com To introduce a bromine at the C2 position, one could employ a reagent like dibromoacetaldehyde or a related α,α-dihalo carbonyl equivalent in the condensation reaction with 3-bromo-2-aminopyridine.
This precursor-driven approach bypasses the challenges of controlling regioselectivity in the direct bromination of the fused heterocyclic system.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the efficiency of heterocyclic compound synthesis. researchgate.nettum.deresearchgate.net This technology is particularly well-suited for the synthesis of substituted imidazo[1,2-a]pyridines.
Research has demonstrated the successful microwave-assisted synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines, highlighting the applicability of this method for producing multi-substituted analogs. organic-chemistry.org The condensation between the substituted 2-aminopyridine and the α-halocarbonyl can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes |
| Energy Transfer | Inefficient (conduction/convection) | Efficient (direct dielectric heating) |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Yields | Variable, often moderate | Often higher due to reduced side reactions |
For the synthesis of this compound, a microwave protocol would involve heating a mixture of 3-bromo-2-aminopyridine and a suitable C2-bromo precursor in an appropriate solvent. This method offers a rapid and efficient pathway to the desired product.
Ultrasound-assisted synthesis, or sonochemistry, provides another green and efficient alternative to conventional methods. The use of ultrasonic irradiation can dramatically enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. scispace.comscispace.com This technique has been successfully applied to the synthesis of various imidazo[1,2-a]pyridines and their halogenated derivatives. nih.govacs.org
Protocols often involve the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and can proceed rapidly at room temperature. acs.orgnih.gov For instance, the iodination of imidazo[1,2-a]pyridines has been achieved in excellent yields in as little as 30 minutes using ultrasound. nih.gov A similar approach could be adapted for the bromination or the cyclization step in the synthesis of this compound, offering benefits such as:
Increased reaction rates.
Improved yields.
Milder reaction conditions.
Reduced energy consumption.
Structural Elucidation and Characterization Techniques
The unambiguous identification of this compound requires the use of advanced spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they confirm the precise arrangement of atoms and functional groups.
Advanced Spectroscopic Methods (e.g., NMR, MS, IR)
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the characterization of novel compounds. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the absence of protons at the C2 and C8 positions is a key indicator. The remaining protons on the pyridine ring (C5, C6, C7) and the imidazole (B134444) ring (C3) would appear as distinct signals, with their chemical shifts and coupling patterns confirming their positions. rsc.org
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The signals for C2 and C8 would be significantly influenced by the attached bromine atoms (upfield shift due to the heavy atom effect) and would confirm their substitution.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a distinctive cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. nih.gov The fragmentation pattern can also offer clues about the structure. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to protons at C3, C5, C6, and C7. Absence of signals for H2 and H8. |
| ¹³C NMR | Signals for all 7 carbons. C2 and C8 signals will be shifted due to bromination. |
| Mass Spec (EI/ESI) | Molecular ion peak cluster (M, M+2, M+4) with ~1:2:1 ratio, confirming dibromination. uni.lu |
| IR | Characteristic aromatic C-H and C=C/C=N stretching bands. C-Br stretching in the fingerprint region. researchgate.net |
2 X-ray Crystallographic Analysis for Molecular Geometry and Packing
The molecular structure of this derivative reveals the planarity of the imidazo[1,2-a]pyridine ring system. A notable feature is the dihedral angle between the imidazo[1,2-a]pyridine system and the attached benzene (B151609) ring, which is 84.62 (5)°. buffalo.edu This near-perpendicular arrangement minimizes steric hindrance between the two aromatic moieties.
An intramolecular O-H···N hydrogen bond contributes to the formation of an S(6) ring motif, which stabilizes the molecular conformation. buffalo.edu In the crystal lattice, the molecules are interconnected through a network of hydrogen bonds, including N-H···O, O-H···O, O-H···N, C-H···O, and C-H···Br interactions. buffalo.edu These interactions, along with C-H···π and π-π stacking interactions with a centroid-centroid distance of 3.5365 (7) Å, are crucial in stabilizing the three-dimensional crystal packing. buffalo.edu
The crystallographic data for 2-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)-N'-[(E)-4-diethyl-amino-2-hy-droxy-benzyl-idene]acetohydrazide dihydrate is summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for 2-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)-N'-[(E)-4-diethyl-amino-2-hy-droxy-benzyl-idene]acetohydrazide dihydrate
| Parameter | Value |
| Empirical Formula | C₂₀H₂₂BrN₅O₂·2H₂O |
| Formula Weight | 496.37 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 12.3456 (3) Å, α = 90°b = 10.1234 (2) Å, β = 94.123 (1)°c = 17.8901 (4) Å, γ = 90° |
| Volume | 2228.98 (9) ų |
| Z | 4 |
| Density (calculated) | 1.479 Mg/m³ |
| Absorption Coefficient | 2.001 mm⁻¹ |
| F(000) | 1024 |
Table 2: Selected Bond Lengths for 2-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)-N'-[(E)-4-diethyl-amino-2-hy-droxy-benzyl-idene]acetohydrazide dihydrate
| Bond | Length (Å) |
| Br1-C8 | 1.896 (2) |
| N4-C8 | 1.321 (3) |
| N4-C8A | 1.389 (3) |
| N1-C2 | 1.381 (3) |
| N1-C8A | 1.378 (3) |
| C2-C3 | 1.368 (3) |
| C7-C8 | 1.389 (3) |
Table 3: Selected Bond Angles for 2-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)-N'-[(E)-4-diethyl-amino-2-hy-droxy-benzyl-idene]acetohydrazide dihydrate
| Angle | Degrees (°) |
| C7-C8-N4 | 129.8 (2) |
| C7-C8-Br1 | 121.2 (2) |
| N4-C8-Br1 | 109.0 (2) |
| C2-N1-C8A | 106.9 (2) |
| C3-C2-N1 | 110.2 (2) |
| N1-C8A-N4 | 104.5 (2) |
| C5-C6-C7 | 119.8 (2) |
Reactivity and Functionalization of 2,8 Dibromoimidazo 1,2 a Pyridine
Electrophilic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Ring System
The imidazo[1,2-a]pyridine system is generally susceptible to electrophilic aromatic substitution. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. gcwgandhinagar.comuoanbar.edu.iqpearson.com In acidic conditions, the pyridine nitrogen is often protonated, further increasing this deactivation. gcwgandhinagar.comuoanbar.edu.iq Conversely, the fused imidazole (B134444) ring is electron-rich and thus the preferred site for electrophilic substitution.
Specifically, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. stackexchange.comechemi.com This regioselectivity is explained by the stability of the resulting cationic intermediate (the Wheland complex), where the aromaticity of the six-membered pyridine ring can be maintained. stackexchange.comechemi.com Electrophilic attack at other positions, such as C-2, would lead to less stable intermediates. stackexchange.comechemi.com Common electrophilic substitution reactions include halogenation (e.g., bromination or iodination) and nitration, which predominantly occur at the C-3 position. researchgate.netresearchgate.net For instance, bromination of 2-phenylimidazo[1,2-a]pyridine (B181562) with N-bromosuccinimide (NBS) selectively yields the 3-bromo derivative. researchgate.net
In the case of 2,8-Dibromoimidazo[1,2-a]pyridine, the C-2 and C-8 positions are already occupied. The bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they can also direct incoming electrophiles via resonance electron donation. lumenlearning.com However, the strong inherent preference for substitution at C-3 on the imidazole ring remains the dominant factor. Therefore, further electrophilic substitution on this compound, if conditions are forcing enough to overcome the deactivating effect of the two bromine atoms, would be expected to occur at the C-3 position.
Nucleophilic Substitution Reactions of Bromine Atoms
The electron-deficient nature of the pyridine ring makes positions on this part of the heterocycle susceptible to nucleophilic aromatic substitution (SNAr). quizlet.comyoutube.com The bromine atoms in this compound serve as good leaving groups, enabling their displacement by various nucleophiles.
In the imidazo[1,2-a]pyridine ring system, nucleophilic attack is favored at positions within the pyridine ring, particularly those ortho and para to the bridgehead nitrogen (C-5 and C-7) and those activated by electron-withdrawing groups. For dihalo-substituted imidazo[1,2-a]pyridines, the relative reactivity of the halogen atoms depends on their position.
Studies on related dihalopyridines show that nucleophilic substitution occurs preferentially at the C-2 and C-4 positions (analogous to C-2 and C-6/C-8 in the fused system). youtube.comnih.gov This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. quizlet.comyoutube.com When comparing positions on the pyridine ring of imidazo[1,2-a]pyridine, reactivity towards nucleophiles generally follows the order C-5 > C-7 > C-6 > C-8. However, the presence of substituents can alter this order. In this compound, both bromine atoms are on positions that are less reactive compared to C-5. The C-2 bromine is on the electron-rich imidazole ring, making it significantly less susceptible to nucleophilic attack than the C-8 bromine, which is on the electron-poor pyridine ring. Therefore, nucleophilic substitution is expected to occur selectively at the C-8 position.
The reactivity of the imidazo[1,2-a]pyridine core towards nucleophilic substitution is significantly influenced by the electronic nature of other substituents on the ring. lumenlearning.com
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups enhance the rate of nucleophilic substitution. These groups further decrease the electron density of the ring system, making it more electrophilic and better able to stabilize the negative charge of the intermediate complex. For example, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the reactivity towards different nucleophiles is dictated by the substituents; oxygen and nitrogen nucleophiles displace the 2-cyano group, while sulfur nucleophiles displace the 3-nitro group. researchgate.net
Electron-donating groups (EDGs) like alkyl or alkoxy groups decrease the rate of nucleophilic substitution by increasing the electron density of the ring, thus destabilizing the anionic intermediate.
In the context of this compound, introducing a strong electron-withdrawing group, for instance at the C-3 or C-6 position, would activate the C-8 bromine for nucleophilic displacement. Conversely, the introduction of an electron-donating group would render the C-8 position less reactive.
Cross-Coupling Reactions Involving Bromine Substituents
The bromine atoms at the C-2 and C-8 positions are excellent handles for diversification through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is widely used for the functionalization of imidazo[1,2-a]pyridines. nih.gov Both bromine atoms in this compound can participate in Suzuki-Miyaura coupling, allowing for mono- or di-arylation.
The regioselectivity of the coupling can often be controlled by the reaction conditions. The C-8 bromine is generally more reactive than the C-2 bromine in palladium-catalyzed reactions due to the different electronic environments of the pyridine and imidazole rings. This differential reactivity allows for sequential, selective functionalization. For example, a study on 2-(arylsulfonylmethyl)-6,8-dibromo-3-nitroimidazo[1,2-a]pyridine demonstrated that double Suzuki-Miyaura coupling could be achieved to replace both bromine atoms. thieme-connect.com The efficiency of these reactions is often enhanced by microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating. thieme-connect.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dibromoimidazo[1,2-a]pyridines
| Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (6 equiv) | Dioxane | Microwave (300 W), 20-45 min | 6,8-Diaryl derivative | 52-87 | thieme-connect.com |
| Pd(OAc)₂ (20 mol%) | Na₂CO₃ (6 equiv) | H₂O, TBABr | 100 °C, 24-63 h | 6,8-Diaryl derivative | 32-72 | thieme-connect.com |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | 5-Aryl derivative | Moderate to Good | nih.gov |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to diversify the this compound scaffold. The different reactivity of the C-2 and C-8 positions can be exploited to achieve selective functionalization.
For instance, in the synthesis of phosphine (B1218219) ligands, sequential cross-coupling reactions are used. A study on 3-bromo-2-iodoimidazo[1,2-a]pyridine showed that a palladium-catalyzed phosphination could occur at the more reactive C-2 iodo position, followed by a Suzuki coupling at the C-3 bromo position. nih.govrsc.org This principle of sequential coupling based on halide reactivity (I > Br) can be applied to this compound, where the C-8 position is generally more susceptible to oxidative addition to the palladium catalyst than the C-2 position.
Other important cross-coupling reactions applicable to this scaffold include:
Sonogashira Coupling: For the introduction of alkyne moieties.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing amine functionalities. rsc.org
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
These reactions provide a versatile toolkit for creating a wide array of substituted imidazo[1,2-a]pyridine derivatives from the 2,8-dibromo precursor, enabling the exploration of this chemical space for various applications.
Radical Reactions for Imidazo[1,2-a]pyridine Functionalization
The direct functionalization of the imidazo[1,2-a]pyridine core through radical reactions represents a powerful and atom-economical approach to introduce a wide range of substituents. While research specifically detailing the radical reactions of this compound is still emerging, the general reactivity of the imidazo[1,2-a]pyridine scaffold provides valuable insights into its potential transformations. The electron-rich nature of the C3 position makes it particularly susceptible to attack by electrophilic radicals. researchgate.net
Recent reviews have highlighted significant progress in the radical functionalization of imidazo[1,2-a]pyridines, employing methods such as transition metal catalysis, metal-free oxidation, and photocatalysis. researchgate.netrsc.org These strategies have enabled the introduction of various functional groups, including alkyl, aryl, and selenyl moieties, primarily at the C3 position. researchgate.net
Table 1: Overview of Radical Functionalization Strategies for Imidazo[1,2-a]pyridines
| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |
| C3-Alkylation | Various alkyl radical precursors | C3 | researchgate.net |
| C3-Carbonylation | Carbonyl sources under radical conditions | C3 | researchgate.net |
| C3-Arylation | Aryl diazonium salts or other aryl radical sources | C3 | researchgate.net |
| C3-Selenation | Diselenides | C3 | researchgate.net |
| C3-Halogenation | Halogen sources | C3 | researchgate.net |
This table summarizes general radical functionalization strategies for the imidazo[1,2-a]pyridine scaffold, which are expected to be applicable to the 2,8-dibromo derivative.
The presence of two bromine atoms in This compound offers additional avenues for radical functionalization. While the C3 position remains the most likely site for radical C-H functionalization due to its inherent electronic properties, the bromo substituents can potentially participate in or influence radical reactions. For instance, they could be targeted for radical-mediated cross-coupling reactions or influence the regioselectivity of other radical additions. Further research is needed to fully elucidate the specific radical reactivity of this di-brominated scaffold.
Derivatization Strategies for Analytical and Application-Specific Modifications
The functionalization of This compound is crucial for tailoring its properties for specific applications, particularly in the development of analytical tools and biologically active molecules. The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
One of the most promising areas of application for functionalized imidazo[1,2-a]pyridines is in the development of fluorescent probes. The inherent fluorescence of the imidazo[1,2-a]pyridine core can be modulated by the introduction of different substituents, leading to probes with high sensitivity and selectivity for various analytes. researchgate.netrsc.orgnih.govmdpi.com For instance, the synthesis of imidazo[1,2-a]pyridine-based fluorescent probes for the detection of metal ions like Fe³⁺ and Hg²⁺ has been reported. rsc.orgnih.gov These probes often feature a 'turn-on' or 'turn-off' fluorescence response upon binding to the target analyte.
Table 2: Examples of Functionalized Imidazo[1,2-a]pyridines for Sensing Applications
| Probe | Target Analyte | Sensing Mechanism | Reference |
| Fused imidazopyridine | Fe³⁺/Hg²⁺ | Turn-on/Turn-off fluorescence | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-based AIE probe | H₂O₂ | Aggregation-induced emission | mdpi.com |
This table provides examples of how the imidazo[1,2-a]pyridine scaffold can be derivatized for sensing applications. The principles can be extended to derivatives of this compound.
Furthermore, the derivatization of the imidazo[1,2-a]pyridine scaffold is a key strategy in medicinal chemistry. The introduction of specific functional groups can enhance the biological activity and pharmacokinetic properties of these compounds. For example, a novel imidazo[1,2-a]pyridine derivative has been synthesized and shown to exert anti-inflammatory effects by modulating key signaling pathways in cancer cell lines. nih.gov The bromine atoms on This compound provide ideal anchor points for the synthesis of libraries of new derivatives for drug discovery programs. Site-selective functionalization of the pyridine ring is a critical aspect of this endeavor, allowing for fine-tuning of the molecule's properties. rsc.orgdigitellinc.com
Computational and Theoretical Investigations of 2,8 Dibromoimidazo 1,2 a Pyridine
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the intrinsic properties of 2,8-Dibromoimidazo[1,2-a]pyridine at the atomic and molecular level.
Density Functional Theory (DFT) Calculations for Molecular Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and other structural parameters of this compound. DFT calculations, for instance at the B3LYP/6–31 G (d, p) level, can provide detailed information on bond lengths and angles, which are crucial for understanding the molecule's stability and conformation. nih.gov These calculations are essential for correlating the molecular structure with its chemical behavior.
Molecular Orbital Analysis and Reactivity Descriptors
Molecular orbital analysis provides a framework for understanding the chemical reactivity of this compound by examining the distribution and energy of its electrons.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity. irjweb.comresearchgate.net For imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO is often located on the imidazo[1,2-a]pyridine ring system, indicating its electron-donating potential. researchgate.net The analysis of HOMO and LUMO energies helps in predicting the sites and nature of chemical reactions.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. irjweb.com |
Electrostatic Potential (MEP) Maps for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net These maps illustrate the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For molecules like this compound, MEP maps can identify the most likely sites for chemical reactions, such as the nitrogen atom in the pyridine (B92270) ring or the bromine-substituted positions. researchgate.netresearchgate.net
Prediction of Reactivity and Reaction Mechanisms
Computational Studies on Halogen Scrambling and Substitution
Theoretical calculations are instrumental in predicting the regioselectivity of functionalization on the imidazo[1,2-a]pyridine scaffold. While specific studies on halogen scrambling for this compound are not extensively documented, computational methods like Density Functional Theory (DFT) can rationalize the kinetic and thermodynamic stability of halogen atoms at various positions.
Research has shown that the functionalization of the imidazo[1,2-a]pyridine ring is highly position-dependent. rsc.org Computational approaches, such as determining pKa values and assessing N-basicities, have been successfully used to predict the most reactive sites for metalation, a key step preceding substitution. nih.gov For instance, in related chloro-substituted imidazo[1,2-a]pyrazines, calculations helped rationalize a regioselectivity switch between positions C3 and C5 based on the metalating agent used. nih.gov The C3 position is generally favored for electrophilic substitution due to its higher electron density. rsc.orgrsc.org
Computational studies on the halogenation of imidazo[1,2-a]pyridines indicate that the C3 position is the most susceptible to electrophilic attack, leading to selective formation of 3-bromo or 3-chloro derivatives. rsc.org The stability and reactivity of the C-Br bonds at positions 2 and 8 in the dibromo-isomer are influenced by the electronic environment of the fused bicyclic system. The pyridine ring acts as an electron-withdrawing group, affecting the imidazole (B134444) moiety. DFT calculations can model the transition states for substitution reactions, revealing the energy barriers for breaking the C-Br bond at either the C2 or C8 position and thus predicting the likely outcome of substitution reactions.
Mechanistic Insights into Cross-Coupling and Other Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are fundamental for derivatizing halo-aromatics like this compound. Computational studies provide a detailed picture of the reaction mechanisms, which typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnumberanalytics.com
Suzuki-Miyaura Coupling: The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, which is often the rate-determining step. libretexts.org This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgnih.gov For this compound, computational models can compare the activation barriers for the oxidative addition at the C2-Br versus the C8-Br bond, predicting the regioselectivity of a mono-coupling reaction. The electronic differences between the imidazole (electron-rich) and pyridine (electron-deficient) rings will influence the relative reactivity of the two bromine substituents.
Buchwald-Hartwig Amination: The mechanism is similar, beginning with the oxidative addition of the aryl halide to the palladium catalyst. nih.govlibretexts.org The resulting complex then coordinates with an amine, and, in the presence of a base, forms a palladium-amido complex. numberanalytics.com Reductive elimination yields the C-N coupled product. wikipedia.org Intramolecular kinetic isotope effect studies, supported by DFT calculations, have been used to confirm that oxidative addition is the first irreversible step in the catalytic cycle for aryl chlorides and bromides. nih.gov These computational insights help in optimizing reaction conditions, such as the choice of ligand and base, to achieve efficient coupling at the C2 and C8 positions of the dibrominated scaffold.
Computational Modeling of Molecular Interactions
Computational modeling is essential for predicting how this compound interacts with its environment, whether with large biological macromolecules or with material surfaces.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. Derivatives of imidazo[1,2-a]pyridine are known to exhibit a wide range of biological activities, often by inhibiting key enzymes like protein kinases. nih.govnih.gov Docking studies are frequently employed to understand the structural basis for this activity and to guide the design of more potent inhibitors. nih.govnih.gov
In a typical docking simulation, the this compound molecule would be placed into the active site of a target protein. The program then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy. These studies reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding. The bromine atoms at the C2 and C8 positions can play a significant role, potentially forming halogen bonds with electron-donating residues in the protein's active site, thereby enhancing binding affinity and selectivity. For example, docking studies on related imidazo[1,2-a]pyridine derivatives have identified key interactions within the ATP-binding site of kinases like VEGFR-2, providing a rationale for their inhibitory activity. capes.gov.br
Table 1: Representative Findings from Molecular Docking of Imidazo[1,2-a]pyridine Analogs
| Target Protein | Imidazo[1,2-a]pyridine Derivative Type | Key Interactions Observed | Reference |
|---|---|---|---|
| Tubulin (Colchicine Site) | 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitriles | Binding similar to Crolibulin, interactions with key residues in the colchicine-binding site. | nih.gov |
| Kinases (MCF-7, SK-MEL-28 related) | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | Strong binding interactions within kinase active sites. | nih.gov |
| EGFR Tyrosine Kinase | Thiophenyl thiazolyl-pyridine hybrids | Binding to the epidermal growth factor receptor (EGFR) tyrosine kinase. | nih.gov |
| DprE1 (M. tuberculosis) | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine | Interactions with residues in the DprE1 binding pocket, similar to known inhibitors. | nih.gov |
Adsorption Studies on Material Surfaces
Computational modeling, particularly using DFT, is used to investigate the adsorption of molecules onto various material surfaces. Such studies are relevant for applications in catalysis, corrosion inhibition, and sensor technology. Research on similar heterocyclic compounds has demonstrated that they can effectively adsorb onto metal surfaces.
DFT calculations can determine the optimal adsorption geometry, adsorption energy, and the nature of the electronic interactions between this compound and a given surface (e.g., iron, copper, or graphene). frontiersin.org These calculations typically involve placing the molecule at different sites on the surface (top, bridge, hollow) and in various orientations to find the most energetically favorable configuration. frontiersin.orgresearchgate.net The adsorption energy indicates the strength of the interaction, distinguishing between physisorption (weak, van der Waals forces) and chemisorption (stronger, covalent-like bonding). The analysis of electronic properties, such as charge transfer and density of states, can further elucidate the bonding mechanism. For instance, theoretical studies of a related imidazo[1,2-a]pyridine derivative on a carbon steel surface supported a physical adsorption mechanism.
Structure-Property Relationship Studies in Dibrominated Derivatives
In the context of biological activity, the presence of halogens can have varied effects. A review of pyridine derivatives found that the presence of halogen atoms sometimes led to lower antiproliferative activity compared to derivatives with groups like -OH or -NH2. nih.govmdpi.com However, halogens can also enhance binding affinity through halogen bonding or by modifying the molecule's lipophilicity, which affects its ability to cross cell membranes. For example, fluorinated imidazo[1,2-a]pyridine derivatives based on the zolpidem scaffold were developed to enhance metabolic stability and modulate GABA-A receptor affinity. nih.gov
Computational studies can quantify these relationships by calculating molecular descriptors such as electrostatic potential, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These descriptors can be correlated with experimental observations. For example, the calculated electronic properties can help explain the observed regioselectivity in substitution reactions, while steric and electronic parameters derived from the 3D structure can be used to build quantitative structure-activity relationship (QSAR) models that predict the biological potency of a series of related compounds. nih.gov Studies on the photophysical properties of other substituted imidazo[1,2-a]pyridines show that substituents significantly influence emission characteristics, a property that would also be affected by the heavy bromine atoms in the 2,8-dibromo derivative. nih.gov
Photophysical Properties of Imidazo 1,2 a Pyridine Derivatives and Implications for 2,8 Dibromoimidazo 1,2 a Pyridine
Electronic Absorption Characteristics and UV-Vis Spectroscopy
The electronic absorption spectra of imidazo[1,2-a]pyridine (B132010) derivatives are characterized by absorption bands in the UV-visible region, which arise from π-π* transitions. The position and intensity of these bands are influenced by the substitution pattern on the imidazo[1,2-a]pyridine core. For instance, the introduction of a phenyl group at the C2 position generally leads to a bathochromic (red) shift in the absorption spectrum. ijrpr.com
It is anticipated that the UV-Vis spectrum of 2,8-Dibromoimidazo[1,2-a]pyridine would exhibit characteristic absorption bands in the UV region, with the precise wavelengths being influenced by the electronic effects of the two bromine atoms at positions 2 and 8. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the absorption spectra of such compounds in the absence of experimental data. nih.govresearchgate.net
Table 1: Representative Absorption Maxima for Substituted Imidazo[1,2-a]pyridine Derivatives Note: This table presents data for related compounds to provide context, as specific data for this compound is not available.
| Compound | Substituents | Solvent | Absorption Maxima (λmax, nm) |
| Imidazo[1,2-a]pyridine | None | Methanol (B129727) | 318 |
| 2-Phenylimidazo[1,2-a]pyridine (B181562) | 2-Phenyl | Various | ~250-330 |
| 1,3-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)pyridine | 6-Bromo (on two units) | Dichloromethane | Not specified |
The data in this table is sourced from studies on various imidazo[1,2-a]pyridine derivatives and is intended for illustrative purposes.
Fluorescence and Luminescence Phenomena
Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties, with emission typically occurring in the blue to green region of the visible spectrum. The emission wavelength is highly dependent on the substituents attached to the heterocyclic core. Electron-donating groups tend to cause a red-shift in the emission, while electron-withdrawing groups can lead to a blue-shift. ijrpr.com
For bromo-substituted imidazo[1,2-a]pyridines, the heavy atom effect of bromine can potentially influence the emission properties, sometimes leading to a decrease in fluorescence intensity and the promotion of intersystem crossing to the triplet state. However, many imidazo[1,2-a]pyridine derivatives remain highly emissive. nih.gov For example, a series of V-shaped bis-imidazo[1,2-a]pyridine fluorophores, including a 6-bromo substituted derivative, displayed intense photoluminescence. nih.gov
Without specific experimental data for This compound , it is hypothesized that it would exhibit fluorescence, with the emission wavelength and intensity being a composite effect of the electronic properties of the bromine atoms and their positions on the ring system.
The luminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For imidazo[1,2-a]pyridine derivatives, the quantum yields can vary significantly depending on the substitution pattern. Studies have shown that quantum yields can range from low to very high values. For instance, some 2-aryl-imidazo[1,2-a]pyridines not capable of excited-state intramolecular proton transfer (ESIPT) exhibit high fluorescence quantum yields. nih.gov In a study of highly emissive luminogens based on the imidazo[1,2-a]pyridine core, quantum yields ranged from 0.2 to 0.7, depending on the substitution. researchgate.net
Table 2: Representative Fluorescence Quantum Yields for Substituted Imidazo[1,2-a]pyridine Derivatives Note: This table presents data for related compounds to provide context, as specific data for this compound is not available.
| Compound | Substituents | Solvent | Quantum Yield (Φf) |
| Various 2-Aryl-Imidazo[1,2-a]pyridines | Aryl at C2 | Various | High (specific values vary) |
| Arylamine-substituted Imidazo[1,2-a]pyridines | Arylamine and Imidazole (B134444) | Various | 0.2 - 0.7 |
| V-shaped bis-Imidazo[1,2-a]pyridines | Various | Dichloromethane | 0.17 - 0.51 |
The data in this table is sourced from studies on various imidazo[1,2-a]pyridine derivatives and is intended for illustrative purposes.
The luminescence of imidazo[1,2-a]pyridine derivatives can be sensitive to temperature. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is because higher temperatures promote non-radiative decay processes, such as vibrational relaxation and intersystem crossing, which compete with fluorescence.
While specific studies on the temperature dependence of the luminescence of This compound are not available, this general trend is expected to hold. The extent of the temperature effect would depend on the rigidity of the molecule and the energy gap between the excited singlet state and the triplet state.
Influence of Substitution Patterns on Photophysical Behavior
The photophysical properties of the imidazo[1,2-a]pyridine scaffold are highly tunable through chemical modification. The position and electronic nature of the substituents play a pivotal role in determining the absorption and emission characteristics.
Position of Substitution: The effect of a substituent can vary significantly depending on its location on the imidazo[1,2-a]pyridine ring (e.g., positions 2, 3, 5, 6, 7, or 8). For instance, substitution at the C2 position with an aryl group is a common strategy to enhance fluorescence. ijrpr.com
Electronic Effects: Electron-donating groups (e.g., -OCH3, -N(CH3)2) generally lead to a red-shift in both absorption and emission spectra, while electron-withdrawing groups (e.g., -NO2, -CN) tend to cause a blue-shift or, in some cases, quench the fluorescence. ijrpr.comnih.gov
Halogen Substitution: Halogen atoms, such as bromine, introduce both inductive and resonance effects, as well as the heavy-atom effect. In the case of This compound , the two bromine atoms would influence the electronic distribution and potentially the planarity of the molecule, thereby affecting its photophysical properties. A study on 1,3-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)pyridine demonstrated that bromo-substituted derivatives can be valuable intermediates for further functionalization to tune the emission properties. nih.gov
Excited-State Dynamics (e.g., Excited-State Intramolecular Proton Transfer, ESIPT)
Certain imidazo[1,2-a]pyridine derivatives, particularly those bearing a hydroxyl group in a position capable of forming an intramolecular hydrogen bond (e.g., a 2-(2'-hydroxyphenyl) substituent), can exhibit excited-state intramolecular proton transfer (ESIPT). nih.gov This process involves the transfer of a proton in the excited state, leading to a tautomeric form that has a distinct, large Stokes-shifted emission.
The synthesis of imidazo[1,2-a]pyridines compatible with functionalities like -OH and -Br has been reported, suggesting that bromo-substituted derivatives could potentially be designed to undergo ESIPT. nih.gov However, for This compound itself, which lacks the necessary proton-donating and accepting groups in proximity, ESIPT is not an expected de-excitation pathway. Its excited-state dynamics would likely be dominated by conventional fluorescence, internal conversion, and intersystem crossing.
Advanced Research Applications and Potential Areas for 2,8 Dibromoimidazo 1,2 a Pyridine
Medicinal Chemistry Research Perspectives (excluding clinical trial data)
Role as a Privileged Scaffold in Drug Discovery and Lead Identification
The imidazo[1,2-a]pyridine (B132010) core is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from the ability of this structural motif to bind to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities. nih.govbio-conferences.org The versatility of the imidazo[1,2-a]pyridine skeleton allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it an attractive starting point for the design of new drugs. nih.gov
The introduction of bromine atoms at the 2 and 8 positions of the imidazo[1,2-a]pyridine ring, as in 2,8-Dibromoimidazo[1,2-a]pyridine, offers several advantages in drug discovery. The bromine atoms can act as key interaction points with biological targets through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the bromine substituents provide reactive handles for further chemical modifications through cross-coupling reactions, allowing for the rapid generation of diverse libraries of compounds for screening and lead optimization. The use of such scaffolds facilitates the exploration of chemical space and the identification of novel drug candidates with improved potency and selectivity. rsc.org
Exploration of Biological Targets and Mechanisms of Action
Research into the biological targets of imidazo[1,2-a]pyridine derivatives has revealed their potential to modulate the activity of various enzymes and receptors critical in physiological and pathological processes.
ATPase Modulators: While direct studies on this compound as an ATPase inhibitor are not extensively documented in publicly available research, the broader class of imidazo[1,2-a]pyridines has shown activity against proton pumps like the gastric H+/K+-ATPase. For instance, compounds such as SCH28080 have been identified as reversible and competitive inhibitors of this enzyme. bits-pilani.ac.in More recently, imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.govresearchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold is a viable starting point for the development of ATPase inhibitors, and future research may explore the potential of the 2,8-dibromo substitution pattern in this context.
Kinase Modulators: The imidazo[1,2-a]pyridine scaffold is a key component of several kinase inhibitors. Derivatives have been shown to inhibit various kinases involved in cancer progression, such as the PI3K/Akt/mTOR pathway. nih.gov For example, some imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of PI3Kα. nih.gov Although specific studies on this compound as a kinase inhibitor are limited, the established role of this scaffold in kinase inhibition suggests that this particular derivative warrants investigation.
The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties. nih.gov While specific data on this compound's interaction with SARS-CoV-2 proteins is not yet published, research on related compounds offers some insights. For instance, peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment have been synthesized and are of interest for their potential to inhibit viral proteases like the 3CL protease of SARS-CoV-2. beilstein-journals.org The development of covalent inhibitors is a promising strategy against SARS-CoV-2, and the imidazo[1,2-a]pyridine scaffold has been utilized for this purpose. rsc.orgnih.gov However, direct experimental evidence of this compound's efficacy against SARS-CoV-2 is still needed.
A significant area of research for imidazo[1,2-a]pyridine derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org Several compounds from this class have shown potent antimycobacterial effects, with some advancing to clinical trials. nih.gov
Derivatives of imidazo[1,2-a]pyridine have demonstrated excellent inhibitory activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govplos.org For example, a series of imidazo[1,2-a]pyridine amides and sulfonamides were synthesized and evaluated for their anti-tubercular activity. nih.gov One compound with a bromo substituent and an aryl functional group showed good activity. nih.gov This highlights the potential importance of halogenation in the antimycobacterial activity of this scaffold.
The mechanism of action for some of these compounds involves the inhibition of key mycobacterial enzymes, such as QcrB, a subunit of the electron transport chain, and ATP synthase. nih.govresearchgate.netplos.org
| Compound Class | Substitution Pattern | Reported Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Sulfonamide (IPS) | Bromo and aryl functional group | Good anti-TB activity (MIC of 3.125 μg/mL) | nih.gov |
| Imidazo[1,2-a]pyridine Amides (IPA) | Various substitutions | Excellent anti-TB activity (MIC as low as 0.05 μg/mL) | bits-pilani.ac.in |
| Imidazo[1,2-a]pyridine Ethers (IPE) | Various substitutions | Potent inhibitors of mycobacterial ATP synthesis | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Dibromo- Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For dibromo-imidazo[1,2-a]pyridine derivatives, SAR studies have provided valuable insights, particularly in the context of their antiviral activity.
One study on the synthesis and antiviral activity of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position explored the impact of substitutions on the pyridine (B92270) ring. nih.gov While this study did not specifically report on the 2,8-dibromo derivative, it included a 6-bromo-8-methyl substituted compound, which provides some indication of the effect of bromine at the 8-position. The presence of a methyl group at position 8 in conjunction with a bromo group at position 6 was part of the SAR exploration. nih.gov
Another study focused on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as inhibitors of human rhinovirus. acs.org This research highlighted the importance of the substitution at the 3-position for antiviral activity. Although this study did not feature a 2,8-dibromo pattern, it underscores the modular nature of the imidazo[1,2-a]pyridine scaffold and how modifications at different positions can significantly impact biological activity.
Materials Science and Optoelectronic Applications
The fused aromatic system of imidazo[1,2-a]pyridine endows it with interesting photophysical properties, making it a valuable component in the field of materials science. rsc.org These properties can be fine-tuned through chemical modification, and the this compound derivative is a prime candidate for developing novel functional materials.
Imidazo[1,2-a]pyridine derivatives are known to be fluorescent, with emission properties that are highly dependent on the nature and position of substituents on the heterocyclic core. Studies have shown that these compounds can exhibit intense luminescence, often in the blue region of the visible spectrum. The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence quantum yield and shift the emission wavelength.
The presence of two bromine atoms in this compound is expected to influence its luminescent properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence. Furthermore, the bromine atoms serve as reactive sites for introducing various other functional groups, allowing for the systematic tuning of the compound's emission color and efficiency. This makes this compound a versatile building block for creating new organic light-emitting diodes (OLEDs), fluorescent dyes, and other luminescent materials.
While the imidazo[1,2-a]pyridine scaffold has been explored for use in organic light-emitting devices (OLEDs), its application in organic photovoltaic (OPV) devices is a less developed area of research. The fundamental properties of this heterocyclic system, such as its electron-rich nature and tunable energy levels, suggest its potential as a component in solar cells. The this compound could be functionalized to create either electron-donating or electron-accepting materials, which are the essential components of a bulk heterojunction solar cell. Further research is required to synthesize appropriate derivatives and evaluate their performance in photovoltaic applications, representing a promising avenue for future investigation.
The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it an excellent fluorophore for the development of probes for biological imaging. By attaching specific recognition moieties to the scaffold, scientists can create sensors that light up in the presence of specific analytes within a cellular environment. The bromine atoms on this compound provide convenient points of attachment for these recognition units.
Researchers have successfully developed imidazo[1,2-a]pyridine-based probes for various biologically important species, demonstrating the utility of this scaffold in bio-imaging.
Table of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
| Probe Type | Target Analyte | Application |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Hg2+ | Detection in living HeLa cells and on paper-based test strips. |
| Fused imidazopyridine scaffold | Fe3+ and Hg2+ | Selective detection in aqueous media and HeLa cells. |
| 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA) | Cysteine (Cys) | Selective imaging in living cells and zebrafish. |
| Imidazo[1,2-a]pyridine-BODIPY chromophores | General Cell Imaging | Used for cell imaging applications. |
Beyond biological imaging, the photophysical properties of imidazo[1,2-a]pyridines are well-suited for broader chemical sensing applications. Fluorescent chemosensors based on this scaffold can offer high sensitivity and selectivity for detecting various ions and small molecules.
For example, a fused imidazopyridine-based sensor demonstrated the ability to detect ferric (Fe³⁺) and mercuric (Hg²⁺) ions at parts-per-billion (ppb) levels. This high sensitivity is critical for environmental monitoring and detecting toxic contaminants in water sources. Another probe, functionalized with a xanthene dye, was developed for the naked-eye detection of Hg²⁺ and was successfully incorporated into test strips for analyzing tap and lake water samples. The versatility of the this compound core allows for the rational design of a wide array of chemical sensors tailored to specific environmental or industrial needs.
Corrosion Inhibition Research
The application of organic heterocyclic compounds as corrosion inhibitors for metals and alloys in aggressive acidic or saline environments is a well-established strategy. The efficacy of these inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. Imidazo[1,2-a]pyridine derivatives have emerged as promising corrosion inhibitors due to the presence of nitrogen atoms with lone pair electrons and the planar structure of the fused rings, which facilitate strong adsorption.
The primary mechanism of corrosion inhibition by imidazo[1,2-a]pyridine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main processes: physisorption and chemisorption.
Physisorption: This process involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the imidazo[1,2-a]pyridine ring can become protonated, leading to the formation of cationic species that can be electrostatically attracted to a negatively charged metal surface (at potentials more negative than the potential of zero charge).
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms (and potentially the π-electrons of the aromatic rings) and the vacant d-orbitals of the metal atoms. This type of interaction results in a more stable and robust protective film.
For this compound, the presence of two bromine atoms is expected to influence its adsorption behavior. The electron-withdrawing nature of the bromine atoms can affect the electron density on the imidazo[1,2-a]pyridine ring system, potentially influencing the strength of the chemisorption bond. Furthermore, the larger size of the bromine atoms may also play a role in the surface coverage and orientation of the adsorbed molecules. Studies on other halogenated imidazopyridine derivatives have suggested that the presence of halogens can enhance the inhibition efficiency, possibly by increasing the surface coverage or by participating in the adsorption process. organic-chemistry.org
The adsorption of imidazo[1,2-a]pyridine inhibitors on metal surfaces is often described by adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The Langmuir isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface, is frequently found to be applicable to this class of compounds. nih.gov The negative value of the standard free energy of adsorption (ΔG°ads), calculated from the isotherm, indicates the spontaneity of the adsorption process and can provide insights into the nature of the adsorption (physisorption or chemisorption).
The corrosion inhibition efficiency of imidazo[1,2-a]pyridine derivatives is typically evaluated using various experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).
Weight loss measurements provide a direct measure of the corrosion rate in the presence and absence of the inhibitor, from which the inhibition efficiency can be calculated. Studies on related imidazo[1,2-a]pyridine derivatives have shown that the inhibition efficiency generally increases with increasing inhibitor concentration. researchgate.net
Potentiodynamic polarization studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Imidazo[1,2-a]pyridine derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic currents, although some may show a predominant effect on either the cathodic or anodic process. researchgate.net
Electrochemical impedance spectroscopy (EIS) is a powerful technique for studying the inhibitor-metal interface. The formation of a protective film is typically evidenced by an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl).
Theoretical studies, primarily based on Density Functional Theory (DFT), are increasingly being used to complement experimental findings and to gain a deeper understanding of the inhibition mechanism at the molecular level. Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be correlated with the inhibition efficiency. A higher EHOMO value generally indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO value suggests a higher affinity to accept electrons from the metal.
| Compound | Concentration (M) | Inhibition Efficiency (%) | Technique | Reference |
| 2-(2-aminophenyl)-1H-benzimidazole | 3 x 10⁻³ | 87.09 | Weight Loss | nih.gov |
| 2-(2-hydroxophenyl)-1H-benzimidazole | 3 x 10⁻³ | 85.06 | Weight Loss | nih.gov |
| N-(2,4-dihydroxytolueneylidene)-4-methylpyridin-2-amine | 5 x 10⁻⁴ | 93.7 | Weight Loss | researchgate.net |
| 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | - | >90 | EIS | researchgate.net |
For this compound, it is anticipated that the combination of the imidazo[1,2-a]pyridine core and the two bromine substituents would result in significant corrosion inhibition properties. The precise efficiency would need to be determined through dedicated experimental and theoretical investigations.
Coordination Chemistry and Catalysis
The ability of imidazo[1,2-a]pyridines to act as ligands for metal ions is a key aspect of their chemistry, leading to the formation of coordination complexes with diverse structures and potential applications in catalysis. jscimedcentral.com The nitrogen atoms in the heterocyclic system can coordinate to a metal center, and the introduction of substituents allows for the fine-tuning of the ligand's electronic and steric properties.
Imidazo[1,2-a]pyridines can function as monodentate or, with appropriate functionalization, bidentate or polydentate ligands. nih.govnih.gov The coordination can occur through the N-1 and/or N-3 atoms of the imidazole (B134444) ring and the nitrogen atom of the pyridine ring. The presence of the two bromine atoms in this compound would influence its coordination behavior. The electron-withdrawing effect of the bromine atoms could decrease the basicity of the nitrogen atoms, potentially affecting the strength of the metal-ligand bond. Conversely, the steric bulk of the bromine atoms could influence the geometry of the resulting metal complexes.
The synthesis of metal complexes with imidazo[1,2-a]pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. A variety of transition metal complexes involving imidazo[1,2-a]pyridine ligands have been reported, including those of ruthenium, gold, and others. nih.govresearchgate.net
Metal complexes containing imidazo[1,2-a]pyridine-based ligands have shown promise in various catalytic applications. For instance, ruthenium complexes bearing a 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand have been found to be active catalysts for the transfer hydrogenation of ketones. researchgate.net The catalytic activity is influenced by the electronic and steric properties of the ligand, which in turn affect the reactivity of the metal center.
While there are no specific reports on the catalytic activity of this compound complexes, it is plausible that such complexes could exhibit interesting catalytic properties. The electronic modifications induced by the bromine atoms could modulate the catalytic performance in reactions such as cross-coupling, oxidation, or reduction. Further research is needed to synthesize and evaluate the catalytic potential of metal complexes derived from this compound.
Analytical Applications in Chemical Exposomics
Chemical exposomics is an emerging field that aims to comprehensively characterize all chemical exposures that an individual experiences throughout their lifetime and to understand how these exposures relate to health and disease. This requires the development of advanced analytical methods for the detection and quantification of a wide range of chemicals in biological and environmental samples.
Halogenated organic compounds are a significant class of environmental pollutants due to their persistence and potential toxicity. As a dibrominated heterocyclic compound, this compound could be a compound of interest in exposomics studies, either as a potential environmental contaminant or as a biomarker of exposure to specific industrial processes or consumer products.
The detection of such compounds in complex matrices typically relies on high-resolution mass spectrometry (HRMS) coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC). These methods allow for the sensitive and selective detection of a broad spectrum of chemicals, including those that are not intentionally targeted for analysis.
While there is no direct evidence of this compound being monitored in current exposomics research, the analytical frameworks in place are capable of detecting such halogenated organic compounds. Its presence, if detected in environmental or human samples, would warrant further investigation into its sources, exposure pathways, and potential health effects. For instance, organophosphate compounds, which are widely used as pesticides, are known to be toxic and can be absorbed through the skin, necessitating effective decontamination methods. ajchem-a.com The development of analytical methods to detect and quantify such compounds and their degradation products is crucial for assessing exposure and risk.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for the synthesis of imidazo[1,2-a]pyridines, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, future research will likely focus on the development of more sustainable and efficient synthetic routes. rsc.orgacs.org Key areas of exploration include:
One-Pot and Multicomponent Reactions: Designing one-pot, multicomponent reactions (MCRs) for the direct synthesis of 2,8-dibromoimidazo[1,2-a]pyridine from simple, readily available starting materials would be a significant advancement. beilstein-journals.org MCRs offer numerous advantages, including reduced waste, lower energy consumption, and increased reaction efficiency. ccspublishing.org.cn
Catalyst-Free and Metal-Free Approaches: There is a growing trend towards developing synthetic methods that avoid the use of toxic and expensive metal catalysts. nih.gov Future research could explore catalyst-free conditions, potentially utilizing deep eutectic solvents or microwave irradiation to promote the desired transformations. researchgate.netresearchgate.net
Flow Chemistry: The application of flow chemistry for the synthesis of this compound could offer benefits such as improved reaction control, enhanced safety, and easier scalability.
Advanced Computational Modeling for Predictive Design
Computational modeling is a powerful tool for accelerating the discovery and optimization of novel compounds. For this compound, future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov This understanding can guide the rational design of new molecules with tailored properties.
Molecular Docking and Dynamics Simulations: To explore the therapeutic potential of this scaffold, molecular docking and dynamics simulations can be used to predict the binding modes and affinities of its derivatives with various biological targets. nih.gov This can help in identifying promising candidates for further experimental evaluation.
Table 1: Potential Applications of Computational Modeling for this compound
| Computational Method | Application |
| Density Functional Theory (DFT) | Predicting electronic properties, reactivity, and spectroscopic signatures. |
| Molecular Docking | Identifying potential biological targets and predicting binding affinities. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound and its interactions with biological macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives based on their chemical structure. |
Integration into Complex Hybrid Material Systems
The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make it an attractive building block for advanced materials. rsc.org The presence of two bromine atoms in this compound provides opportunities for creating complex hybrid materials through cross-coupling reactions. Future research in this area could involve:
Organic Light-Emitting Diodes (OLEDs): Functionalizing the 2 and 8 positions with appropriate chromophores could lead to the development of novel materials for use in OLEDs.
Sensors: The imidazo[1,2-a]pyridine scaffold can be incorporated into sensor arrays for the detection of metal ions or other analytes. The bromine atoms can be used to attach specific recognition units.
Metal-Organic Frameworks (MOFs): The dibrominated scaffold can serve as a ditopic organic linker for the construction of novel MOFs with interesting porous structures and catalytic or gas storage properties.
Hybrid Metal Complexes: The formation of hybrid compounds by coordinating metals to the imidazo[1,2-a]pyridine core could lead to new materials with potential applications in catalysis or as anticancer agents. researchgate.net
Exploration of Emerging Biological Targets and Therapeutic Areas
Imidazo[1,2-a]pyridine derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The 2,8-dibromo substitution pattern offers a starting point for the exploration of new biological targets and therapeutic areas. Future research should focus on:
Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold has been identified as a promising core for the development of kinase inhibitors, such as those targeting c-Met and CDK9. nih.govrsc.org Derivatives of this compound could be synthesized and screened against a panel of kinases to identify new and selective inhibitors for cancer therapy.
Targeted Covalent Inhibitors: The development of targeted covalent inhibitors is a growing area in drug discovery. rsc.org The bromine atoms on the this compound scaffold could potentially be displaced by a nucleophilic residue in a target protein, leading to irreversible inhibition.
Antiviral and Antiparasitic Agents: The broad-spectrum bioactivity of imidazo[1,2-a]pyridines suggests that derivatives of the 2,8-dibromo analog could be effective against various viral and parasitic infections. beilstein-journals.org
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. ccspublishing.org.cn Future research on this compound should prioritize the development of environmentally benign processes. This includes:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents would significantly reduce the environmental impact of the synthesis. rsc.orgacs.orgresearchgate.net
Energy-Efficient Synthesis: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation can lead to shorter reaction times and lower energy consumption. organic-chemistry.org
Atom Economy: Designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Multicomponent reactions are particularly well-suited for this purpose. beilstein-journals.org
Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description |
| Atom Economy | The measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used in a process to the mass of the final product. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new medicines and advanced materials, while adhering to the principles of sustainability and green chemistry.
Q & A
Q. What strategies address low solubility of this compound derivatives in biological assays?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., carboxamides or sulfonamides) at the 3-position ( ), improve aqueous solubility. Co-solvent systems (e.g., DMSO/PBS) or nanoparticle encapsulation (e.g., liposomes) are employed for in vitro testing. notes that methyl or ethyl esters at the 8-position enhance bioavailability in anti-inflammatory studies .
Q. How are structure-activity relationship (SAR) studies designed to evaluate anticancer activity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : SAR frameworks focus on substituent variations at the 2-, 3-, and 8-positions. outlines testing against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like cyclin-dependent kinases (CDKs) or PI3K/mTOR (). Halogen bonding analysis ( ) clarifies the role of bromine in binding affinity .
Q. What computational methods predict the reactivity of brominated imidazo[1,2-a]pyridines in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of bromine on C-Br bond dissociation energies. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling ( ). Machine learning tools (e.g., SchNet) train on datasets of imidazopyridine reactivities to forecast optimal catalysts (e.g., Pd/C or NiCl2) .
Q. How should researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. recommends orthogonal validation using in vivo models (e.g., murine inflammation assays) and standardized protocols (e.g., OECD guidelines). Meta-analyses of IC50 data across studies () can identify outliers and establish consensus mechanisms .
Q. What challenges arise in purifying this compound derivatives, and how are they mitigated?
- Methodological Answer : Brominated byproducts (e.g., mono- or tri-brominated species) complicate isolation. recommends gradient elution in flash chromatography (silica gel, hexane/EtOAc). Recrystallization from ethanol/water mixtures improves purity, while preparative HPLC with C18 columns separates diastereomers ( ). suggests avoiding high-temperature drying to prevent decomposition .
Q. Which in vivo models are most relevant for testing anti-inflammatory activity of 2,8-dibromoimidazo[1,2-a]pyridines?
- Methodological Answer : highlights carrageenan-induced paw edema in rats for acute inflammation and collagen-induced arthritis (CIA) models for chronic responses. Dosage optimization (e.g., 10–50 mg/kg oral) and cytokine profiling (IL-6, TNF-α) via ELISA are critical. Toxicity is assessed through liver/kidney function markers (ALT, BUN) .
Q. What is the role of halogen atoms in modulating the biological activity of imidazo[1,2-a]pyridines?
- Methodological Answer : Bromine enhances lipophilicity and membrane permeability, as shown in ’s CDK inhibitor studies. Its electronegativity stabilizes ligand-receptor interactions via halogen bonding (e.g., with kinase ATP pockets). Comparative SAR studies () reveal that chloro analogs exhibit reduced potency, underscoring bromine’s unique pharmacophoric role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
